Glutaconaldehyde

Description

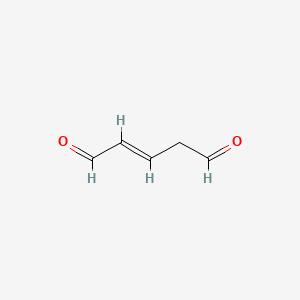

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

821-42-1 |

|---|---|

Formule moléculaire |

C5H6O2 |

Poids moléculaire |

98.1 g/mol |

Nom IUPAC |

(E)-pent-2-enedial |

InChI |

InChI=1S/C5H6O2/c6-4-2-1-3-5-7/h1-2,4-5H,3H2/b2-1+ |

Clé InChI |

NEOPYIBVKJWHMN-OWOJBTEDSA-N |

SMILES |

C(C=CC=O)C=O |

SMILES isomérique |

C(/C=C/C=O)C=O |

SMILES canonique |

C(C=CC=O)C=O |

Synonymes |

glutaconaldehyde |

Origine du produit |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Glutaconaldehyde from Pyridinium Sulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of glutaconaldehyde, a valuable reagent in organic chemistry, from the readily available starting material, pyridinium-1-sulfonate. This document details the underlying chemical transformations, provides comprehensive experimental protocols, and presents key quantitative data to facilitate reproducible and efficient synthesis in a laboratory setting.

Introduction

This compound, an unsaturated dialdehyde, is a versatile building block in organic synthesis, notably utilized in the preparation of various heterocyclic compounds such as pyridinium (B92312) salts.[1][2][3][4] While the free aldehyde is unstable, its corresponding salts, particularly the sodium and potassium salts, are stable and commonly used.[5][6] The synthesis from pyridinium-1-sulfonate (also known as the pyridine-sulfur trioxide complex) is a well-established and efficient method.[5][6]

The core of this process involves the base-catalyzed hydrolysis of the pyridinium ring. This reaction proceeds through a distinct intermediate, the this compound iminesulfonate dianion, which is subsequently hydrolyzed to afford the desired this compound salt.[5] This guide will elucidate the specifics of this synthetic pathway.

Reaction Mechanism and Workflow

The synthesis of this compound sodium salt from pyridinium-1-sulfonate is a two-step process initiated by a base-catalyzed ring opening of the pyridinium salt. The initial reaction at low temperatures leads to the formation of the this compound iminesulfonate disodium (B8443419) salt intermediate. Subsequent warming of the reaction mixture facilitates the hydrolysis of this intermediate to yield the final product, this compound sodium salt, as a dihydrate.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound salts as reported in the literature.

| Parameter | Value | Salt Form | Reference |

| Yield | 77% | Sodium Salt Dihydrate | [5] |

| Molar Mass | 98.101 g·mol⁻¹ | This compound (free form) | [6] |

| UV-Vis λmax | 363 nm | Sodium Salt | [5] |

| Log ε | 4.75 | Sodium Salt | [5] |

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for the synthesis of this compound sodium and potassium salts.[5]

Synthesis of this compound Sodium Salt Dihydrate

Materials:

-

Pyridinium-1-sulfonate (chilled to -20°C)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Acetone

Equipment:

-

Three-necked, round-bottomed flask (500 mL)

-

Mechanical stirrer

-

Thermometer

-

Cooling bath (e.g., acetone/dry ice)

Procedure:

-

Prepare a solution of sodium hydroxide by dissolving 42 g (1.1 moles) of NaOH in 168 mL of water in the three-necked flask.

-

Cool the stirred sodium hydroxide solution to -20°C using a cooling bath.

-

In one portion, add 48 g (0.30 mole) of pre-chilled pyridinium-1-sulfonate to the vigorously stirred solution.

-

Maintain the reaction temperature below -5°C and continue stirring for 20 minutes. An initial exothermic reaction occurs, leading to the formation of the intermediate this compound iminesulfonate disodium salt.[5]

-

Remove the cooling bath and allow the mixture to warm gradually to 20°C over a period of 20 minutes with continuous stirring.

-

Heat the reaction mixture to 55-60°C and maintain this temperature for 1 hour to facilitate the hydrolysis of the intermediate.

-

Cool the solution to 5°C in an ice bath. The product will begin to precipitate.

-

Collect the precipitated yellow-brown crystals by filtration.

-

Wash the crystals with two 100 mL portions of acetone.

-

Dry the product in the air to yield this compound sodium salt as a dihydrate.

Synthesis of Anhydrous this compound Potassium Salt

Materials:

-

Pyridinium-1-sulfonate

-

Potassium hydroxide (KOH)

-

Deionized water

-

Methanol

-

Acetone

Equipment:

-

Flask (1 L)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Cooling bath

Procedure:

-

Prepare a solution of potassium hydroxide by dissolving 155 g (3.88 moles) of KOH in 378 mL of water in the 1 L flask.

-

Cool the stirred solution to -20°C.

-

Add 108 g (0.679 mole) of pyridinium-1-sulfonate to the cold, stirred solution.

-

After stirring for 1 hour at -20°C, slowly raise the temperature to 20°C over 4 hours.

-

Heat the mixture at 30-40°C for 30 minutes.

-

Cool the solution to 5°C to precipitate the crude product.

-

Filter the crude product and wash it with two 100 mL portions of acetone.

-

Dry the yellow-brown crystals in the air. This yields approximately 120 g of the crude potassium salt.[5]

-

For purification, reflux the crude material in 2.5 L of methanol.

-

Filter the hot solution and allow the filtrate to cool, which will induce crystallization of the purified potassium salt.

Logical Relationship of Synthesis Steps

The synthesis follows a logical progression from the starting material to the final product, with each step being crucial for the overall transformation. The initial low-temperature basic conditions are optimized for the nucleophilic attack and ring opening of the pyridinium sulfonate, while the subsequent heating step is necessary for the hydrolysis of the less reactive iminesulfonate intermediate.

Conclusion

The synthesis of this compound salts from pyridinium-1-sulfonate is a robust and well-documented procedure that provides access to a versatile synthetic intermediate. By carefully controlling the reaction temperature and stoichiometry, high yields of the desired product can be consistently achieved. The detailed protocols and data presented in this guide are intended to equip researchers and professionals in drug development and other chemical sciences with the necessary information to successfully perform this valuable transformation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts [organic-chemistry.org]

- 3. Pyridinium salts synthesis - ICMPE - Institut de Chimie et des Matériaux Paris-Est [icmpe.cnrs.fr]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

Glutaconaldehyde Potassium Salt: A Technical Guide for Researchers

An in-depth examination of the solubility, handling, and experimental applications of glutaconaldehyde potassium salt, a versatile reagent in organic synthesis.

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and key experimental protocols for this compound potassium salt. All quantitative data is presented in structured tables, and detailed methodologies for its synthesis and use are provided.

Physicochemical Properties and Solubility

This compound potassium salt is a pale yellow to yellow-brown crystalline solid.[1] It is known to be more stable than its sodium salt counterpart and exhibits a high melting point, decomposing above 350°C.[1]

The solubility of this compound potassium salt is a critical parameter for its use in various reaction conditions. It is soluble in polar solvents such as water, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), pyridine, and methanol.[1] While precise quantitative solubility data at various temperatures is not widely available in the literature, a semi-quantitative measurement indicates a solubility of approximately 6.8 g/100 mL in water for the crude product.[1]

Table 1: Solubility of this compound Potassium Salt

| Solvent | Quantitative Solubility | Qualitative Solubility | Temperature |

| Water | ~6.8 g / 100 mL (crude)[1] | Soluble[1] | Not Specified |

| Methanol | Data Not Available | Soluble[1] | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | Soluble[1] | Not Specified |

| N,N-Dimethylformamide (DMF) | Data Not Available | Soluble[1] | Not Specified |

| Pyridine | Data Not Available | Soluble[1] | Not Specified |

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity of this compound potassium salt. The compound should be stored in a desiccator to protect it from moisture.[1]

This compound and its salts are known to be unstable and can readily polymerize.[2] However, this degradation can be mitigated. In the presence of amines or in an acidic medium, the stability of this compound is significantly increased, allowing for its effective use in reactions such as the synthesis of pyridinium (B92312) salts.[2][3]

Disposal of this compound potassium salt should be conducted in accordance with local regulations and through a licensed professional waste disposal service.

Experimental Protocols

This compound potassium salt is a key intermediate in several organic syntheses, most notably in the preparation of pyridinium salts.

Synthesis of this compound Potassium Salt from Pyridinium-1-sulfonate

This protocol describes the synthesis of anhydrous this compound potassium salt from pyridinium-1-sulfonate.[1]

Experimental Workflow: Synthesis of this compound Potassium Salt

Caption: Workflow for the synthesis of this compound potassium salt.

Methodology:

-

A solution of potassium hydroxide (B78521) in water is prepared and cooled to -20°C in a flask equipped with a stirrer.[1]

-

Pyridinium-1-sulfonate is added to the cooled solution, and the mixture is stirred for 1 hour, maintaining a low temperature.[1]

-

The temperature is then gradually raised to 20°C over a period of 4 hours.[1]

-

The reaction mixture is heated to 30-40°C for 30 minutes and subsequently cooled to 5°C.[1]

-

The crude product that precipitates is collected by filtration, washed with acetone, and air-dried.[1]

-

For purification, the crude material is heated at reflux in methanol, treated with activated carbon, and filtered while hot.[1]

-

The filtrate is concentrated under reduced pressure, and the resulting pale yellow crystals of this compound potassium salt are collected, washed with acetone, and dried.[1]

Synthesis of Pyridinium Salts

This compound potassium salt is a valuable reagent for the synthesis of a wide range of pyridinium salts, offering an alternative to the Zincke salt.[2][3] This method is effective for various primary amines, including those that are weakly nucleophilic or sterically hindered.[3]

Experimental Workflow: Synthesis of Pyridinium Salts

Caption: General workflow for the synthesis of pyridinium salts.

Methodology (General Procedure):

-

To a reaction vial, add this compound potassium salt, the desired primary amine, and an acidic aqueous alcoholic solvent (e.g., a mixture of ethanol (B145695) and aqueous HCl).[2]

-

The reaction can be performed under microwave irradiation (e.g., at 130°C for 15 minutes) or conventional heating.[2][3]

-

After the reaction is complete, the solvent is removed under reduced pressure.[2]

-

The residue is treated with acetonitrile and sonicated.[2]

-

The mixture is filtered over Celite, and the resulting pyridinium salt is purified by reversed-phase chromatography.[2]

Safety Information

Conclusion

This compound potassium salt is a valuable and versatile reagent in organic synthesis, particularly for the preparation of pyridinium salts. While it exhibits some instability, its degradation can be effectively managed under appropriate reaction conditions. This guide provides a foundational understanding of its properties and handling to aid researchers in its safe and effective use. Further investigation into its quantitative solubility and a comprehensive toxicological profile would be beneficial for the scientific community.

References

Spectroscopic Characterization of Glutaconaldehyde Enol Form: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the enol form of glutaconaldehyde based on theoretical calculations and analysis of similar compounds. It is important to note that experimental values may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Enol

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H1 (CHO) | 9.5 - 9.7 | Doublet | ~7.5 |

| H2 | 6.1 - 6.3 | Doublet of doublets | ~15.0, ~7.5 |

| H3 | 7.0 - 7.2 | Doublet of doublets | ~15.0, ~11.0 |

| H4 | 5.8 - 6.0 | Doublet of doublets | ~15.0, ~11.0 |

| H5 (C=CH-OH) | 7.5 - 7.7 | Doublet | ~15.0 |

| OH | Variable (broad) | Singlet | - |

Note: Predicted values are based on theoretical models and data from analogous unsaturated aldehydes and enols.[4][5]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Enol

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CHO) | 190 - 195 |

| C2 | 135 - 140 |

| C3 | 150 - 155 |

| C4 | 105 - 110 |

| C5 (C-OH) | 160 - 165 |

Note: Predicted values are based on theoretical models and data from analogous unsaturated aldehydes and enols.[4][6]

Table 3: Predicted Infrared (IR) Absorption Bands for this compound Enol

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3200 - 3500 | O-H stretch (hydrogen-bonded) | Broad, Medium |

| 3000 - 3100 | C-H stretch (alkene) | Medium |

| 2700 - 2850 | C-H stretch (aldehyde) | Medium, often two bands |

| 1680 - 1710 | C=O stretch (conjugated aldehyde) | Strong |

| 1620 - 1650 | C=C stretch | Strong |

| 1580 - 1620 | C=C stretch | Medium |

| 1350 - 1450 | O-H bend | Medium |

| 950 - 1000 | C-H bend (trans alkene) | Strong |

Note: Predicted values are based on theoretical models and characteristic absorption frequencies for unsaturated aldehydes and enols.[7][8][9][10]

Table 4: Predicted UV-Vis Spectroscopic Data for this compound Enol

| Solvent | Predicted λ_max (nm) | Molar Absorptivity (ε) | Transition |

| Hexane | ~320 | High | π → π |

| Ethanol | ~330 | High | π → π |

| Water | ~362 (for potassium salt)[4] | High | π → π* |

Note: The position of the absorption maximum is sensitive to solvent polarity.[11][12]

Table 5: Predicted Mass Spectrometry Fragmentation for this compound Enol (m/z)

| m/z | Proposed Fragment | Notes |

| 98 | [M]⁺ | Molecular ion |

| 97 | [M-H]⁺ | Loss of a hydrogen atom |

| 80 | [M-H₂O]⁺ | Loss of water |

| 69 | [M-CHO]⁺ | Loss of the formyl group |

| 41 | [C₃H₅]⁺ | Propargyl cation |

Note: Fragmentation patterns are predicted based on typical behavior of unsaturated aldehydes.[5][13][14]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound enol are provided below. Given the compound's instability, in situ generation or analysis at low temperatures is recommended.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and confirm the enol structure.

Methodology:

-

Sample Preparation: Due to instability, this compound should be generated in situ or handled as a salt (e.g., potassium this compound). Dissolve a small amount of the sample (1-5 mg) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O for salts) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Set the spectral width to cover the range of -1 to 16 ppm to ensure all signals, including the potentially downfield enolic proton, are observed.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If sensitivity is low, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.[6]

-

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and confirm the spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present, particularly the hydroxyl, carbonyl, and carbon-carbon double bonds.

Methodology:

-

Sample Preparation:

-

For solid samples (salts): Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, prepare a Nujol mull by grinding the sample with a drop of Nujol oil and placing it between two salt plates (e.g., NaCl or KBr).

-

For unstable samples: In situ generation in a suitable solvent and analysis using a liquid cell with IR-transparent windows (e.g., CaF₂). Attenuated Total Reflectance (ATR) is also a suitable technique for both solid and liquid samples and requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet/Nujol).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_max) associated with the conjugated π-system.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound enol in a UV-transparent solvent (e.g., hexane, ethanol, or water). Spectroscopic grade solvents should be used.

-

The concentration should be adjusted so that the absorbance at λ_max is between 0.2 and 1.0.

-

-

Data Acquisition:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from approximately 200 nm to 600 nm to identify the λ_max of the π → π* transition.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction and Ionization:

-

Due to its potential volatility and thermal instability, Gas Chromatography-Mass Spectrometry (GC-MS) with a derivatization step is a robust method. Derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and thermal stability.[3]

-

Alternatively, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used with direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) to minimize fragmentation and observe the molecular ion.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion peak.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed on the molecular ion to induce fragmentation and analyze the resulting daughter ions.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the comprehensive spectroscopic characterization of this compound enol.

Logical Relationship of Spectroscopic Techniques

Caption: Relationship between spectroscopic techniques and the structural information obtained.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. (2E,4E)-5-hydroxypenta-2,4-dienal | C5H6O2 | CID 6011936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.utah.edu [chemistry.utah.edu]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Glutaconaldehyde: A Technical Guide for Scientific Professionals

An In-depth Technical Guide on the Core Chemical Properties and Applications of Glutaconaldehyde for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound, a key organic compound, detailing its chemical properties, synthesis, and significant role in various chemical transformations. With a focus on its application in the synthesis of pyridinium (B92312) salts and other heterocyclic compounds, this document serves as a vital resource for professionals in the fields of organic chemistry and drug development.

Core Chemical Properties

This compound, an unsaturated dialdehyde, is a reactive organic compound with the chemical formula C₅H₆O₂.[1][2][3] Due to its inherent instability and propensity to polymerize, it is often utilized in its more stable salt forms, such as sodium or potassium salts.[1][3][4] The compound exists in its enol form, which is stabilized by conjugation with the double bond.[1][3]

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 821-42-1 | [1][2][5] |

| Molecular Formula | C₅H₆O₂ | [1][2][3] |

| Molecular Weight | 98.101 g·mol⁻¹ | [1][2] |

| IUPAC Name | pent-2-enedial | [2] |

| Synonyms | Glutacondialdehyde, Glutaconic aldehyde, 2-Pentenedial | [2][3][5] |

Stability and Handling

This compound is known for its limited stability, readily undergoing polymerization.[4] Its half-life in diethyl ether at room temperature is reported to be less than 10 minutes.[4] However, it exhibits greater stability under specific conditions. For instance, in a concentrated methanolic solution at -70 °C, it can remain stable for about 30 minutes.[4] The degradation of this compound in an acidic medium can be mitigated in the presence of amines, a property exploited in the synthesis of pyridinium salts.[4] For practical laboratory use, the more stable sodium and potassium salts are commonly employed.[1][3][6] These salts are soluble in polar solvents like water, dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), pyridine, and methanol.[6]

Synthesis and Reactivity

A scalable synthesis of this compound salt can be achieved from the commercially available dianil salt with a high yield.[7] The sodium and potassium salts of this compound are efficiently synthesized from pyridinium sulfonate.[1][3]

This compound is a versatile reagent in organic synthesis, primarily recognized for its role in the formation of heterocyclic compounds.[6] A key application is its reaction with primary amines in an acidic medium to form pyridinium salts.[4][7] This method is advantageous as it can be applied to substrates that are unreactive towards the traditionally used Zincke salt and allows for control over the counterion of the resulting pyridinium salt.[4][7]

The reaction of the this compound anion with acid chlorides yields the corresponding enol esters.[1][3][6] It can also be converted to a vinyl bromide, which can then participate in palladium-catalyzed cross-coupling reactions.[1][3] Furthermore, this compound anion serves as an intermediate for synthesizing a variety of heterocyclic structures, including pyrylium (B1242799) perchlorate (B79767) and N-substituted 3-formyl-2(1H)-pyridinethiones.[6]

Experimental Protocols

Synthesis of Pyridinium Salts from Primary Amines using in situ generated this compound:

This protocol is based on the method described by Asskar, Rivard, and Martens (2020).[4][7]

Materials:

-

Primary amine (1 equiv)

-

This compound salt (e.g., sodium or potassium salt) (2 equiv)

-

Acid (e.g., HCl, CF₃CO₂H)

-

Solvent (e.g., EtOH/H₂O or tBuOH/H₂O mixture)

Procedure:

-

Dissolve the primary amine and this compound salt in the chosen solvent system.

-

Add the acid to the reaction mixture. The acid facilitates the in situ generation of this compound.

-

The reaction can be carried out under microwave activation (e.g., 130 °C for 15 minutes) or conventional heating (e.g., 90 °C for 1 hour).[7]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, the pyridinium salt can be purified by reversed-phase chromatography.[4][7]

Visualizing Chemical Pathways

The following diagrams illustrate key reactions and workflows involving this compound.

Caption: Synthesis of Pyridinium Salts from Primary Amines.

Caption: Reactivity of the this compound Anion.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C5H6O2 | CID 192727 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikiwand [wikiwand.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound | 821-42-1 [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts [organic-chemistry.org]

Theoretical Insights into the Reactivity of Glutaconaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Glutaconaldehyde, a seemingly simple unsaturated dialdehyde, is a versatile and reactive molecule of significant interest in organic synthesis and medicinal chemistry. Its conjugated π-system and terminal aldehyde groups give rise to a rich and complex reactivity profile. This technical guide delves into the theoretical studies that have elucidated the structural, electronic, and reactive properties of this compound, providing a computational lens through which to understand and predict its chemical behavior.

Molecular Structure and Conformational Landscape

This compound (systematic name: (2E,4E)-5-Hydroxypenta-2,4-dienal) exists predominantly in its enol form, stabilized by conjugation.[1] Theoretical studies, primarily using Density Functional Theory (DFT), have explored the conformational space of this compound and its derivatives.

Conformational Stability

Computational analyses consistently show that the all-trans configuration of this compound and its enol esters is the most thermodynamically stable isomer.[2] This planarity maximizes the overlap of p-orbitals along the carbon backbone, leading to enhanced electronic delocalization and stability. The relative energies of different conformers are crucial for understanding the molecule's ground state population and how its shape influences reactivity.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Method | Relative Energy (kcal/mol) |

| all-trans | DFT/B3LYP | 0.00 |

| cis,trans | DFT/B3LYP | > 2.0 |

| trans,cis | DFT/B3LYP | > 2.0 |

| all-cis | DFT/B3LYP | > 4.0 |

Note: The values presented are representative and may vary depending on the specific computational level of theory and basis set employed.

The workflow for a typical conformational analysis is outlined below.

Caption: Workflow for Conformational Analysis.

Geometric Parameters

DFT calculations provide precise bond lengths and angles for the most stable conformer, which are generally in good agreement with experimental data where available.

Table 2: Key Geometric Parameters of all-trans-Glutaconaldehyde (Calculated)

| Parameter | Bond | Value (Å) |

| Bond Length | C1=C2 | ~1.36 |

| C2-C3 | ~1.45 | |

| C3=C4 | ~1.36 | |

| C4-C5 | ~1.45 | |

| C5=O | ~1.22 |

Note: Values are typical for DFT calculations and serve as an illustration.

Electronic Properties and Reactivity Indices

To predict the reactive behavior of this compound, computational chemists employ tools derived from DFT, such as Frontier Molecular Orbital (FMO) theory and conceptual DFT. These methods help identify the sites most susceptible to nucleophilic or electrophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO indicates regions likely to act as a nucleophile (electron donor), while the LUMO points to electrophilic (electron acceptor) sites. For this compound, the HOMO is distributed along the π-system, while the LUMO shows significant density at carbons 1, 3, and 5, indicating these are the primary electrophilic centers.

Conceptual DFT Reactivity Descriptors

Conceptual DFT provides a quantitative framework for reactivity. Fukui functions (

f(r)s(r)-

Fukui function for nucleophilic attack (

): Indicates the propensity of a site to accept an electron.f+ -

Fukui function for electrophilic attack (

): Indicates the propensity of a site to donate an electron.f−

Theoretical studies on this compound esters have shown that these reactivity indices can successfully predict which atomic sites are most susceptible to attack, in good agreement with experimental observations.[2]

Table 3: Representative Condensed Fukui Function Values (

f+ | Atom | | Predicted Reactivity |

| C1 | High | Susceptible to nucleophilic attack |

| C3 | Moderate | Susceptible to nucleophilic attack |

| C5 | High | Susceptible to nucleophilic attack |

Note: These values illustrate the expected trend. Actual values depend on the calculation method.

The process of calculating and applying these descriptors is a fundamental part of modern computational organic chemistry.

Caption: Logical Flow for Reactivity Prediction.

Key Reaction Classes: A Theoretical Perspective

This compound's conjugated system makes it a participant in several important classes of organic reactions.

Pericyclic Reactions: The Diels-Alder Cycloaddition

As a conjugated diene, this compound can undergo [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction.[5][6] Theoretical studies can model these reactions to predict their feasibility, activation energy barriers, and stereochemical outcomes.[7][8] The reaction proceeds through a concerted, cyclic transition state, the stability of which is governed by the principles of orbital symmetry.

Computational modeling of the Diels-Alder reaction involving this compound derivatives can determine the activation energy, providing insight into the reaction kinetics.

Table 4: Calculated Activation Barriers for a Model Diels-Alder Reaction

| Reaction | Computational Method | Activation Energy (ΔG‡, kcal/mol) |

| This compound + Ethylene | DFT (B3LYP/6-31G) | 25-35 |

| This compound + Maleic Anhydride | DFT (B3LYP/6-31G) | 15-25 |

Note: These are estimated values for illustrative purposes. Actual barriers are highly dependent on the specific dienophile and reaction conditions.

Nucleophilic Addition: The Michael Reaction

The α,β-unsaturated nature of this compound makes it an excellent Michael acceptor, susceptible to 1,4-conjugate addition by a wide range of nucleophiles.[9][10] Computational studies can elucidate the mechanism of Michael addition, comparing the energetics of the 1,4-addition pathway versus the 1,2-addition to the carbonyl group.[11]

The reaction typically proceeds via the formation of a stabilized enolate intermediate. DFT calculations can map the potential energy surface of this reaction, identifying the transition states and intermediates to determine the kinetic and thermodynamic favorability of the conjugate addition product.

Application in Synthesis: Formation of Pyridinium (B92312) Salts

A prominent application of this compound is its reaction with primary amines to form pyridinium salts. This transformation is a powerful alternative to the classical Zincke salt method.[12][13][14] The reaction proceeds in an acidic medium and is often accelerated by microwave irradiation.[12]

Caption: Mechanism of Pyridinium Salt Formation.

Experimental Protocols for Key Syntheses

Theoretical predictions are validated by experimental results. Below are detailed methodologies for key syntheses involving this compound.

Synthesis of this compound Sodium Salt Dihydrate

This procedure is adapted from Organic Syntheses.[15]

-

Preparation of Sodium Hydroxide (B78521) Solution: In a 500-mL, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer, dissolve 42 g (1.1 moles) of sodium hydroxide in 168 mL of water.

-

Cooling: Cool the contents of the flask to -20°C using a suitable cooling bath.

-

Addition of Pyridinium-1-sulfonate: While stirring vigorously, add 48 g (0.30 mole) of pre-chilled (-20°C) pyridinium-1-sulfonate in one portion. Maintain the temperature below -5°C during and immediately after the addition.

-

Stirring and Warming: Stir the mixture for 20 minutes, keeping the temperature below -5°C. Then, remove the cooling bath and allow the mixture to warm to 20°C over 20 minutes.

-

Heating: Heat the reaction mixture to 55-60°C for 30 minutes.

-

Purification: Add 10 g of activated carbon and heat under reflux for 5 minutes. Filter the hot mixture.

-

Crystallization: Concentrate the filtrate to a volume of 50 mL under reduced pressure and cool to 0°C.

-

Isolation: Filter the resulting orange crystals, wash with two 25-mL portions of acetone, and dry under vacuum (1 mm Hg) at 50°C for 1 hour to yield 24–27 g (50–58%) of this compound sodium salt dihydrate.

General Procedure for Pyridinium Salt Synthesis

This microwave-assisted procedure is based on the work of Asskar et al.[12][16]

-

Reactant Mixture: In a microwave vial, combine the primary amine (0.50 mmol, 1.0 equiv), this compound salt (0.75–1.00 mmol, 1.5–2.0 equiv), and a suitable solvent system (e.g., EtOH/H₂O or tBuOH/H₂O).

-

Acidification: Add hydrochloric acid (2.0–5.0 equiv) to the mixture.

-

Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to 130°C for 15 minutes.

-

Workup: After cooling, the reaction mixture can be directly subjected to purification.

-

Purification: Purify the resulting pyridinium salt by reversed-phase chromatography.

Spectroscopic Properties: Theory vs. Experiment

Computational chemistry can accurately predict spectroscopic properties, such as NMR chemical shifts. DFT calculations, using appropriate functionals and basis sets (e.g., GIAO method), can provide theoretical ¹H and ¹³C NMR spectra that closely match experimental data, aiding in structure elucidation and verification.[17]

Table 5: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound Anion

| Proton | Experimental (DMSO-d₆)[15] | Calculated (GIAO-DFT) |

| H1, H5 | 8.58 | ~8.6 |

| H3 | 7.03 | ~7.1 |

| H2, H4 | 5.07 | ~5.1 |

Note: Calculated values are illustrative of the expected good agreement.

Conclusion

Theoretical and computational studies provide indispensable tools for understanding the nuanced reactivity of this compound. From determining the most stable conformation to predicting site selectivity through reactivity indices and modeling complex reaction mechanisms like the Diels-Alder cycloaddition and pyridinium salt formation, these in silico approaches offer a powerful complement to experimental work. For researchers in organic synthesis and drug development, leveraging these theoretical insights can guide experimental design, accelerate discovery, and lead to the more efficient and predictable synthesis of complex molecular architectures.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Fukui function - Wikipedia [en.wikipedia.org]

- 4. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. An on‐surface Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. comporgchem.com [comporgchem.com]

- 12. This compound as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts [organic-chemistry.org]

- 13. Pyridine synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Glutaconaldehyde Derivatives and Their Synthetic Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaconaldehyde and its derivatives are versatile five-carbon synthons that serve as valuable intermediates in organic synthesis. Their conjugated dialdehyde (B1249045) structure, often existing in its more stable enol or enolate salt form, provides a rich platform for a variety of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound derivatives, with a focus on their synthetic precursors and potential applications in medicinal chemistry and materials science.

This compound, systematically named (2E,4E)-5-hydroxypenta-2,4-dienal, is an organic compound with the chemical formula C₅H₆O₂. While it is an unsaturated dialdehyde, it predominantly exists in its enol form due to the stability conferred by conjugation. The sodium and potassium salts of this compound are common, stable forms that are readily synthesized and utilized in various reactions.

Synthetic Precursors and Methodologies

The synthesis of this compound and its derivatives can be achieved through several key pathways, primarily involving the ring-opening of heterocyclic compounds.

Pyridinium (B92312) Salts as Primary Precursors

The most established and efficient method for synthesizing this compound salts involves the hydrolytic ring-opening of pyridinium salts, particularly pyridinium-1-sulfonate. This method, originating from the work of Baumgarten, has been refined over the years to provide reliable and scalable access to these valuable intermediates.

A common precursor for substituted glutaconaldehydes is the Zincke salt, which can be transformed into Zincke aldehydes. The Zincke reaction allows for the transformation of primary amines into their corresponding N-alkylated or N-arylated pyridinium salts. These pyridinium salts can then undergo ring-opening to yield this compound derivatives. This compound itself can be used as an alternative to Zincke salts for the efficient transformation of primary amines into pyridinium salts, offering advantages such as higher electrophilicity and faster reaction times.[1][2]

Experimental Protocol: Synthesis of this compound Potassium Salt from Pyridinium-1-Sulfonate

This procedure details the base-catalyzed hydrolysis of pyridinium-1-sulfonate to yield the anhydrous potassium salt of this compound.

-

Materials:

-

Pyridinium-1-sulfonate (108 g, 0.679 mole)

-

Potassium hydroxide (B78521) (155 g, 3.88 moles)

-

Deionized water (378 ml)

-

Acetone

-

Activated carbon

-

-

Procedure:

-

A solution of potassium hydroxide in water is prepared in a 1-liter flask, stirred, and cooled to -20°C.

-

Pyridinium-1-sulfonate is added to the cooled potassium hydroxide solution.

-

The reaction mixture is stirred for 1 hour, and the temperature is gradually raised to 20°C over 4 hours.

-

The mixture is then heated at 30-40°C for 30 minutes and subsequently cooled to 5°C.

-

The precipitated crude product is collected by filtration, washed with two 100-ml portions of acetone, and air-dried. This yields approximately 120 g of yellow-brown crystals.

-

For purification, the crude material is refluxed in 2.5 liters of methanol with 5 g of activated carbon.

-

The hot solution is filtered, and the filtrate is concentrated.

-

The purified pale yellow crystals of this compound potassium salt are collected by filtration, washed with acetone, and dried, yielding 53–57 g (57–62%).[3]

-

-

Characterization:

Furan (B31954) Derivatives as Alternative Precursors

An alternative synthetic route to this compound derivatives involves the ring-opening of furan compounds. This method can be particularly useful for accessing specific substitution patterns that may be challenging to achieve from pyridine-based precursors. The oxidative ring-opening of furan derivatives can yield α,β-unsaturated γ-dicarbonyl compounds, which are structurally related to this compound. N-acylated furfurylamines can also undergo base-induced ring-opening to form N-acyl-5-aminopenta-2,4-dienals.

Experimental Protocol: Synthesis of a Furan-Derived Dialdehyde

This protocol outlines the synthesis of a furan-containing fulvene (B1219640) dialdehyde, a precursor to more complex macrocyclic structures.

-

Materials:

-

Furan-containing fulvene precursor

-

Appropriate reagents for Vilsmeier-Haack or similar formylation reaction

-

Solvents (e.g., dichloromethane)

-

Purification media (e.g., silica (B1680970) gel)

-

-

Procedure:

-

The furan-containing fulvene is subjected to a formylation reaction, typically at low temperatures (e.g., -100°C) to prevent side reactions.

-

The reaction mixture is carefully quenched and worked up.

-

The crude product is purified by column chromatography on silica gel.

-

The desired furan-derived dialdehyde is isolated, with yields being highly dependent on the specific substrate and reaction conditions. A reported yield for a specific furan-containing fulvene dialdehyde is 46%.

-

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, compiled from various sources.

Table 1: Physical and Spectroscopic Properties of this compound Salts

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | UV λmax (nm) | Reference |

| This compound Potassium Salt | C₅H₅KO₂ | 136.19 | >350 | 362 (in 0.1 M aq. KOH) | [3] |

| This compound Sodium Salt Dihydrate | C₅H₅NaO₂ · 2H₂O | 156.10 | - | - |

Table 2: Selected Reaction Yields for this compound Derivative Syntheses

| Product | Starting Material(s) | Reaction Type | Yield (%) | Reference |

| This compound Potassium Salt | Pyridinium-1-sulfonate, KOH | Hydrolysis | 57-62 | [3] |

| 2-Substituted Aminopentadienals | 2-Substituted this compound Salt, Amine | Condensation | 53-98 | [4] |

| Pyridinium Salts | Primary Amine, this compound Salt | Cyclization | 50-97 (isolated) | [2] |

| Furan-derived Dialdehyde | Furan-containing Fulvene | Formylation | 46 |

Table 3: Spectroscopic Data for a Representative this compound Derivative

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |

| 2-Methyl-5-(dimethylamino)penta-2,4-dienal | 9.18 (s, 1H), 6.85 (d, J=12.5 Hz, 1H), 6.76 (d, J=12.5 Hz, 1H), 5.22 (t, J=12.5 Hz, 1H), 2.96 (s, 6H), 1.77 (s, 3H) | 192.8, 153.7, 151.5, 126.1, 95.0, 41.2 (br s), 9.19 | 2909, 1555, 1380, 1187, 957, 800 | [M+H]⁺ calcd for C₈H₁₄NO: 140.1075; found: 140.1078 | [4] |

Key Reactions and Synthetic Utility

This compound derivatives are valuable building blocks for the synthesis of a wide array of organic molecules.

-

Synthesis of Pyridinium Salts: As previously mentioned, this compound reacts with primary amines in an acidic medium to form pyridinium salts.[1] This reaction is a powerful tool for creating functionalized pyridinium compounds, which have applications in materials science and as precursors to other nitrogen-containing heterocycles.

-

Diels-Alder Reactions: The conjugated diene system within this compound derivatives makes them suitable dienes for both intramolecular and intermolecular Diels-Alder reactions, enabling the construction of complex cyclic and bicyclic systems.

-

Synthesis of Heterocycles: The this compound anion serves as a versatile intermediate for the synthesis of various heterocyclic compounds. For instance, it can be used to prepare pyrylium (B1242799) salts and N-substituted 3-formyl-2(1H)-pyridinethiones.[3]

Biological Activities and Drug Development Potential

While this compound itself is a reactive molecule, its derivatives and the compounds synthesized from them have shown potential in the realm of medicinal chemistry.

Aldehydes, as a class of compounds, are known to exhibit antimicrobial properties.[5][6] Their mechanism of action often involves reacting with and inactivating essential biomolecules like proteins and nucleic acids in microorganisms.[6] Pyridinium salts derived from the reaction of amino acids with in situ generated this compound have been investigated for their antibacterial activities. This suggests that this compound can serve as a scaffold for the development of novel antimicrobial agents.

Furthermore, the versatility of this compound derivatives in synthesizing complex molecular architectures makes them attractive starting points for drug discovery programs targeting a range of diseases. The ability to readily introduce various functional groups allows for the systematic exploration of structure-activity relationships.

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic transformations involving this compound and its precursors.

Conclusion

This compound and its derivatives represent a cornerstone in the synthesis of a diverse range of organic compounds. Their accessibility through well-established synthetic routes, particularly from pyridinium precursors, coupled with their versatile reactivity, makes them indispensable tools for synthetic chemists. The emerging applications of their downstream products in medicinal chemistry highlight the ongoing importance of understanding and exploiting the chemistry of these fundamental building blocks. This guide has provided a detailed overview of their synthesis, properties, and synthetic utility, offering a valuable resource for researchers and professionals in the field.

References

- 1. This compound as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. modgraph.co.uk [modgraph.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Preservatives and Additives – Aldehydes - Situ Biosciences [situbiosciences.com]

The Dawn of a Versatile Reagent: Early Discovery and Synthesis of Glutaconaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Glutaconaldehyde, a pivotal C5 building block in organic synthesis, has a rich history dating back to the early 20th century. Its unique structure, existing predominantly in its enol form, and its reactivity have made it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and polyenes. This technical guide delves into the seminal literature on the discovery and synthesis of this compound, presenting the foundational experimental protocols and quantitative data for modern researchers.

The Initial Discovery

The first documented mention of a this compound salt appeared in 1924 in the Berichte der deutschen chemischen Gesellschaft.[1] German chemist P. Baumgarten reported the formation of the sodium salt of this compound, laying the groundwork for future investigations into this intriguing molecule.[1] Although this initial publication brought this compound to the attention of the chemical community, it lacked a detailed experimental procedure for its preparation.[1]

The Advent of a Reliable Synthetic Protocol

It was not until decades later that a comprehensive and reproducible method for the synthesis of this compound salts was published in Organic Syntheses. This procedure, developed by J. Becher in 1979, detailed the preparation of both the sodium and potassium salts from pyridinium-1-sulfonate.[1] This method remains a cornerstone for the laboratory-scale synthesis of this compound salts.

The synthesis is a two-step process involving the base-catalyzed hydrolysis of pyridinium-1-sulfonate. The first step, conducted at a low temperature, results in the ring opening of the pyridine (B92270) derivative to form a this compound iminesulfonate dianion intermediate.[1] A subsequent hydrolysis at a higher temperature cleaves the iminesulfonate group, yielding the sodium salt of this compound as a dihydrate.[1] An analogous procedure using potassium hydroxide (B78521) affords the anhydrous potassium salt.[1]

Quantitative Data from Early Syntheses

The early literature provides key quantitative data for the synthesis of this compound salts. The following table summarizes this information for easy comparison.

| Product | Starting Material | Reagents | Yield | Melting Point | Spectroscopic Data | Reference |

| This compound Sodium Salt Dihydrate | Pyridinium-1-sulfonate | Sodium Hydroxide | 50–58% | Not Reported | Not Reported | [1] |

| This compound Potassium Salt | Pyridinium-1-sulfonate | Potassium Hydroxide | 57–62% | > 350 °C | UV λmax (0.1 M aq. KOH): 362 nm | [1] |

Detailed Experimental Protocols

The following are the detailed experimental methodologies for the synthesis of this compound sodium and potassium salts as described in the seminal Organic Syntheses procedure.[1]

Synthesis of this compound Sodium Salt Dihydrate

Materials:

-

Pyridinium-1-sulfonate (pre-chilled to -20 °C)

-

Sodium hydroxide

-

Water

-

Acetone

-

Activated carbon

Procedure:

-

A solution of 42 g (1.1 moles) of sodium hydroxide in 168 ml of water is prepared in a 500-ml, three-necked, round-bottomed flask equipped with a mechanical stirrer and a thermometer.

-

The flask is cooled to -20 °C, and 48 g (0.30 mole) of chilled pyridinium-1-sulfonate is added in one portion with vigorous stirring.

-

The reaction mixture is stirred for 20 minutes, maintaining the temperature below -5 °C.

-

The cooling bath is removed, and the mixture is allowed to warm to 20 °C over 20 minutes with continuous stirring.

-

The mixture is then heated to 55–60 °C for 40 minutes.

-

The reaction is cooled to room temperature, and 10 g of activated carbon is added. The mixture is heated under reflux for 30 minutes.

-

The hot mixture is filtered, and the light yellow-red filtrate is concentrated under reduced pressure to a volume of 50 ml.

-

The concentrate is cooled to 0 °C to induce crystallization.

-

The resulting orange crystals are collected by filtration, washed with two 25-ml portions of acetone, and dried for 1 hour at 50 °C (1 mm) to yield 24–27 g (50–58%) of this compound sodium salt dihydrate.

Synthesis of this compound Potassium Salt

Materials:

-

Pyridinium-1-sulfonate

-

Potassium hydroxide

-

Water

-

Acetone

Procedure:

-

A solution of 155 g (3.88 moles) of potassium hydroxide in 378 ml of water is prepared in a 1-l. flask.

-

To this solution, 108 g (0.679 mole) of pyridinium-1-sulfonate is added.

-

The solution is stirred and cooled to -20 °C and held at this temperature for 1 hour.

-

The temperature is then slowly raised to 20 °C over 4 hours.

-

The mixture is heated at 30–40 °C for 30 minutes and subsequently cooled to 5 °C.

-

The precipitated crude product is collected by filtration, washed with two 100-ml portions of acetone, and air-dried.

-

The crude product is recrystallized from a minimal amount of hot water, and the resulting pale yellow crystals are collected, washed with acetone, and dried to yield 53–57 g (57–62%) of this compound potassium salt.

Synthesis Workflow

The logical workflow for the synthesis of this compound sodium salt from pyridinium-1-sulfonate is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound sodium salt.

Early Mechanistic Considerations

While the detailed, arrow-pushing mechanisms familiar to modern chemists were not prevalent in the early 20th century, the two-step nature of the hydrolysis of pyridinium-1-sulfonate was recognized. The initial attack of the hydroxide ion on the pyridine ring, followed by ring opening and subsequent hydrolysis of the resulting intermediate, forms the logical basis of this transformation. The diagram below illustrates this proposed reaction pathway.

Caption: Proposed pathway from pyridinium-1-sulfonate to this compound.

References

An In-depth Technical Guide to the Reaction of Glutaconaldehyde with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanism between glutaconaldehyde and primary amines, a powerful transformation for the synthesis of pyridinium (B92312) salts. This reaction presents a significant advancement over the classical Zincke reaction, offering broader substrate scope, milder conditions, and greater control over the final product. This document outlines the reaction mechanism, presents quantitative data for various substrates, details experimental protocols, and provides visualizations of the reaction pathways.

Introduction

The synthesis of pyridinium salts is a cornerstone in medicinal chemistry and materials science due to their presence in numerous biologically active compounds and functional materials. The reaction of this compound with primary amines has emerged as a highly efficient method for constructing the pyridinium ring system. This transformation proceeds via a multistep Nucleophilic Substitution involving an Addition of the Nucleophile, Ring Opening, and Ring Closure (SN(ANRORC)) mechanism.[1] In an acidic medium, this compound, which can be generated in situ from its potassium salt, reacts with a variety of primary amines to afford the corresponding N-substituted pyridinium salts in high yields.[2][3][4][5] A key advantage of this method is its applicability to a wide range of primary amines, including those that are weakly nucleophilic or sterically hindered, which are often unreactive in the traditional Zincke salt method.[1][3]

Reaction Mechanism

The reaction proceeds through a cascade of nucleophilic attack, ring opening, and ring closure, as outlined below. The acidic environment is crucial as it prevents the degradation of this compound and facilitates the key steps of the reaction.[1][5]

Overall Transformation

The overall reaction can be summarized as the condensation of a primary amine with this compound to form a pyridinium salt, with the elimination of water.

Caption: Overall reaction of this compound with a primary amine.

Detailed SN(ANRORC) Mechanism

The reaction is proposed to follow an SN(ANRORC) pathway, which involves the formation of an open-chain intermediate.[1]

-

Formation of Schiff Base/Iminium Ion: The primary amine initially attacks one of the aldehyde groups of this compound to form a carbinolamine intermediate.[6][7][8][9] Under acidic conditions, this intermediate readily dehydrates to form a protonated Schiff base (an iminium ion).

-

Second Nucleophilic Attack and Ring Opening: The second aldehyde group is then attacked intramolecularly by the nitrogen of the initial adduct, or another amine molecule can attack the second aldehyde group. For the intramolecular pathway, this would lead to a cyclic hemiaminal which could then open. However, the more accepted pathway involves the formation of a bis-imine or a related open-chain intermediate.

-

Electrocyclization: The open-chain, conjugated intermediate, which is a form of a 1-aza-1,3,5-hexatriene system, undergoes a 6π-electrocyclization to form a dihydropyridine (B1217469) ring.

-

Aromatization: The dihydropyridine intermediate then eliminates a molecule of water (or another leaving group) to achieve the stable aromatic pyridinium ring.

Caption: Proposed SN(ANRORC) mechanism pathway.

Quantitative Data

The reaction has been shown to be high-yielding for a diverse range of primary amines. The following tables summarize the reaction conditions and yields for various substrates.

Table 1: Reaction of Various Anilines with this compound under Microwave Irradiation[1]

| Entry | Aniline Derivative | Yield (%) |

| 1 | Aniline | 95 |

| 2 | 4-Fluoroaniline | 98 |

| 3 | 4-Chloroaniline | 99 |

| 4 | 4-Bromoaniline | 97 |

| 5 | 4-Iodoaniline | 96 |

| 6 | 4-Methoxyaniline | 99 |

| 7 | 2-Methylaniline | 92 |

| 8 | 2,6-Dimethylaniline | 85 |

| 9 | 2,6-Diisopropylaniline | 70 |

| 10 | 4-Aminobenzoic acid | 88 |

| 11 | 4-Aminobenzamide | 65 |

Reaction Conditions: Aniline derivative (1.0 equiv), potassium this compound salt (1.5-2.0 equiv), HCl (2.0-5.0 equiv), EtOH/H₂O, 130 °C, 15 min.

Table 2: Reaction of Various Primary Amines with this compound under Conventional Heating[1]

| Entry | Amine | Yield (%) |

| 1 | Benzylamine | 99 |

| 2 | p-Toluidine | 100 |

| 3 | 3-Aminopyridine | 99 |

| 4 | 2-Aminopyrazine | 60 |

Reaction Conditions: Amine (1.0 equiv), potassium this compound salt (2.0 equiv), HCl (3.0 equiv), 90 °C, 1 h.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of pyridinium salts from this compound and primary amines.

General Procedure for Microwave-Assisted Synthesis[1]

A 10 mL microwave vial is charged with the primary amine (0.50 mmol, 1.0 equiv), the potassium salt of this compound (0.75–1.00 mmol, 1.5–2.0 equiv), and 2 mL of an acidic aqueous alcoholic solvent (e.g., EtOH/H₂O with HCl). The vial is sealed and subjected to microwave irradiation at 130 °C for 15 minutes. After cooling, the solvent is removed under reduced pressure. The crude product is then purified by reversed-phase chromatography to afford the desired pyridinium salt.[1]

Caption: Workflow for microwave-assisted pyridinium salt synthesis.

General Procedure for Synthesis under Conventional Heating[1]

In a suitable reaction vessel, the primary amine (0.5 mmol, 1.0 equiv) is combined with the potassium salt of this compound (1.0 mmol, 2.0 equiv) and an acidic aqueous alcoholic solvent containing HCl (3.0 equiv). The mixture is heated to 90 °C for 1 hour. After completion of the reaction, the solvent is removed under reduced pressure, and the resulting residue is purified by chromatography to yield the pyridinium salt.[1]

Conclusion

The reaction of this compound with primary amines provides a robust and versatile method for the synthesis of a wide array of N-substituted pyridinium salts. Its advantages over the classical Zincke reaction, such as milder reaction conditions, shorter reaction times, and a broader substrate scope that includes poorly nucleophilic and sterically hindered amines, make it a valuable tool for synthetic chemists.[3] The SN(ANRORC) mechanism highlights the unique reactivity of the this compound synthon. The straightforward experimental protocols and high yields make this reaction amenable to both small-scale library synthesis and larger-scale production, significantly impacting the fields of drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts [organic-chemistry.org]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. This compound as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilicity of Glutaconaldehyde

This compound, an unsaturated dialdehyde, is a versatile reagent in organic synthesis, primarily recognized for its significant electrophilic character. This guide provides a comprehensive overview of the structural features contributing to its reactivity, quantitative data, key reactions with nucleophiles, and detailed experimental protocols.

Core Concepts: Understanding the Electrophilicity of this compound

This compound (IUPAC name: (2E,4E)-5-Hydroxypenta-2,4-dienal) is an organic compound with the formula C₅H₆O₂.[1] It exists predominantly in its enol form due to the stability conferred by conjugation.[1] The electrophilicity of this compound is a consequence of the polarization of its carbonyl groups and the extended π-system, which delocalizes positive charge.

The reactivity of aldehydes and ketones is fundamentally governed by the partial positive charge on the carbonyl carbon, making it susceptible to attack by nucleophiles.[2][3] In general, aldehydes are more reactive than ketones due to both electronic and steric factors.[3][4][5] Electron-withdrawing groups attached to the carbonyl magnify this partial positive charge, enhancing electrophilicity, while electron-donating groups suppress it.[6]

In this compound, the presence of two aldehyde functionalities and a conjugated double bond system creates multiple electrophilic centers. Resonance delocalization places partial positive charges on the carbonyl carbons and the β-carbon, making it susceptible to both direct (1,2) nucleophilic addition to the carbonyl group and conjugate (1,4) Michael addition.[7][8]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Michael addition reaction - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Functionalized Pyridinium Salts Using Glutaconaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of functionalized pyridinium (B92312) salts from primary amines using glutaconaldehyde. This method presents a significant improvement over the classical Zincke salt procedure, offering higher yields, shorter reaction times, and a broader substrate scope, particularly for weakly nucleophilic and sterically hindered amines.[1][2] The reaction is versatile, allowing for both microwave-assisted and conventional heating methods, and enables control over the pyridinium salt's counter-ion without requiring additional metathesis steps.[1][2] These functionalized pyridinium salts are valuable scaffolds in medicinal chemistry and drug development, with demonstrated potential as antimicrobial agents, enzyme inhibitors, and promising compounds in neurodegenerative disease research.

Introduction

Pyridinium salts are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. They are key components in a variety of natural products and pharmaceuticals and have been investigated for their antimicrobial, anticancer, antimalarial, and anticholinesterase activities.[3] The functionalization of the pyridinium ring allows for the fine-tuning of their biological and physicochemical properties, making them attractive scaffolds for drug design.

Recently, the use of this compound for the synthesis of N-substituted pyridinium salts has emerged as a superior alternative to the traditional Zincke reaction. The Zincke salt method often suffers from limitations such as the need for a large excess of the amine for weakly nucleophilic substrates, long reaction times, and the formation of inseparable byproducts.[4] The this compound-based synthesis overcomes these drawbacks, providing a more efficient and versatile route to a wide array of functionalized pyridinium salts.[1][2] This methodology is particularly relevant for the synthesis of novel therapeutic agents, as it allows for the incorporation of diverse functionalities, including those found in amino acids and other biologically relevant molecules.

Advantages of the this compound Method

-

Higher Reactivity: this compound exhibits higher electrophilicity compared to Zincke salts, leading to faster reactions.[2]

-

Broader Substrate Scope: The method is effective for a wide range of primary amines, including those that are unreactive towards Zincke salts, such as weakly nucleophilic anilines and sterically hindered amines.[1][2]

-

Quantitative Conversions: High to quantitative yields are often achieved, minimizing the need for extensive purification.[1]

-

Control of Counter-ion: The nature of the counter-ion can be easily controlled by selecting the appropriate acid in the reaction mixture, eliminating the need for subsequent salt metathesis steps.[1][5]

-

Milder Conditions: The reaction can be performed under both microwave irradiation for rapid synthesis and conventional heating.[2]

Reaction Mechanism and Experimental Workflow

The synthesis of pyridinium salts from primary amines and this compound proceeds through a multi-step process involving the formation of an open-chain intermediate, followed by cyclization and dehydration to form the aromatic pyridinium ring.

Reaction Scheme

Caption: General reaction scheme for the synthesis of functionalized pyridinium salts.

Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification of pyridinium salts.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Arylpyridinium Chlorides (Microwave-Assisted)

This protocol is adapted from Asskar, G.; Rivard, M.; Martens, T. J. Org. Chem.2020 , 85 (2), 1232–1239.[1][5]

Materials:

-

Primary amine (1.0 equiv)

-

This compound salt (1.5–2.0 equiv)

-

Hydrochloric acid (2.0–5.0 equiv, as a stock solution in H₂O or alcohol)

-

Solvent: Ethanol/Water (EtOH/H₂O) or tert-Butanol/Water (tBuOH/H₂O) mixture

-

Microwave reactor vials

Procedure:

-

To a microwave reactor vial equipped with a magnetic stir bar, add the primary amine (0.50 mmol, 1.0 equiv).

-

Add the this compound salt (0.75–1.00 mmol, 1.5–2.0 equiv).

-

Add the appropriate volume of the solvent mixture. For substrates prone to esterification, a tBuOH/H₂O mixture is recommended.[5]

-

Add the hydrochloric acid solution (2.0–5.0 equiv).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at 130 °C for 15 minutes.

-

After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by reversed-phase chromatography to yield the desired N-arylpyridinium chloride.

Protocol 2: Synthesis of Pyridinium Salts from Amino Acids

This protocol is based on the work of Ramanathan et al., who have extended the this compound methodology to the synthesis of pyridinium salts from amino acids and their esterified derivatives.

Materials:

-

Amino acid or amino acid ester (1.0 equiv)

-

Potassium salt of this compound (equiv)

-

Acid (e.g., HCl)

-

Solvent (e.g., aqueous alcohol)

Procedure:

-

In a suitable reaction vessel, dissolve the amino acid or amino acid ester in the chosen solvent system.

-

Add the potassium salt of this compound.

-

Add the acid to the reaction mixture.

-

Heat the reaction mixture under optimized conditions (time and temperature to be determined based on the specific substrate).

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting pyridinium salt by an appropriate chromatographic method.

Quantitative Data

The following tables summarize the yields of various functionalized pyridinium salts synthesized using the this compound method.

Table 1: Synthesis of N-Arylpyridinium Chlorides from Substituted Anilines

| Entry | Aniline Derivative | Product | Yield (%) |

| 1 | 4-Nitroaniline | 1-(4-Nitrophenyl)pyridinium chloride | 95 |

| 2 | 4-Cyanoaniline | 1-(4-Cyanophenyl)pyridinium chloride | 98 |

| 3 | 4-Bromoaniline | 1-(4-Bromophenyl)pyridinium chloride | 100 |

| 4 | 4-Trifluoromethylaniline | 1-(4-(Trifluoromethyl)phenyl)pyridinium chloride | 92 |

| 5 | 2-Trifluoromethylaniline | 1-(2-(Trifluoromethyl)phenyl)pyridinium chloride | 88 |

| 6 | 4-Aminophenol | 1-(4-Hydroxyphenyl)pyridinium chloride | 99 |

| 7 | 4-Aminobenzoic acid | 1-(4-Carboxyphenyl)pyridinium chloride | 99 |

| 8 | 4-Aminobenzamide | 1-(4-Carbamoylphenyl)pyridinium chloride | 90 |

Data extracted from Asskar, G.; Rivard, M.; Martens, T. J. Org. Chem. 2020, 85 (2), 1232–1239.[1][5]

Table 2: Synthesis of Pyridinium Salts with Various Counter-ions

| Entry | Amine | Acid | Product | Yield (%) |

| 1 | p-Toluidine | CF₃CO₂H | 1-(p-Tolyl)pyridinium trifluoroacetate | quant. |

| 2 | p-Toluidine | TfOH | 1-(p-Tolyl)pyridinium triflate | quant. |

| 3 | p-Toluidine | HNO₃ | 1-(p-Tolyl)pyridinium nitrate | quant. |

| 4 | p-Toluidine | HBF₄ | 1-(p-Tolyl)pyridinium tetrafluoroborate | quant. |

| 5 | p-Toluidine | HPF₆ | 1-(p-Tolyl)pyridinium hexafluorophosphate | quant. |

Data extracted from Asskar, G.; Rivard, M.; Martens, T. J. Org. Chem. 2020, 85 (2), 1232–1239.[5]

Applications in Drug Development

Functionalized pyridinium salts are versatile scaffolds with a wide range of potential therapeutic applications.

Antimicrobial Activity

Pyridinium salts have long been known for their antimicrobial properties.[6] Their cationic nature allows them to interact with and disrupt microbial cell membranes, leading to cell death. The functionalization of the pyridinium ring can modulate their antimicrobial spectrum and potency. The synthesis of pyridinium salts derived from amino acids using this compound opens new avenues for developing novel antimicrobial agents with potentially improved biocompatibility and targeted activity.

Enzyme Inhibition and Neurodegenerative Diseases

Pyridinium salts have been identified as potent inhibitors of various enzymes, including acetylcholinesterase (AChE), an important target in the symptomatic treatment of Alzheimer's disease.[2][4] The cationic pyridinium head is thought to interact with the active site of the enzyme.

Caption: Schematic representation of pyridinium salt inhibiting acetylcholinesterase.

Recent groundbreaking research has also highlighted the potential of pyridinium compounds in treating neurodegenerative diseases through novel mechanisms. For instance, the FDA-approved drug pyrvinium (B1237680) pamoate, a pyridinium salt, has been shown to ameliorate proteinopathies like Alzheimer's by reshaping nuclear speckles, thereby enhancing protein quality control.[7][8][9] This discovery underscores the immense potential of the pyridinium scaffold in developing disease-modifying therapies for neurodegenerative disorders. The efficient synthesis of a diverse library of functionalized pyridinium salts using this compound can significantly accelerate the discovery of new lead compounds in this area.

Conclusion

The synthesis of functionalized pyridinium salts using this compound is a robust and versatile methodology that offers significant advantages over traditional methods. It provides researchers and drug development professionals with an efficient tool to access a wide range of novel pyridinium-based compounds. The potential applications of these compounds in treating infectious and neurodegenerative diseases make this synthetic strategy highly valuable for the advancement of medicinal chemistry and drug discovery.

References

- 1. This compound as an Alternative Reagent to the Zincke Salt for the Transformation of Primary Amines into Pyridinium Salts [organic-chemistry.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Pyridinium salts: from synthesis to reactivity and applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. neurosciencenews.com [neurosciencenews.com]

- 8. Antiparasitic Drug Shows Power Against Alzheimer’s and Dementia [today.ucsd.edu]

- 9. Nuclear speckle rejuvenation “next frontier” for treating neurodegeneration | EurekAlert! [eurekalert.org]

Application Notes and Protocols: Glutaconaldehyde in the Synthesis of Bioactive Heterocycles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of glutaconaldehyde and its derivatives as versatile precursors for the synthesis of bioactive heterocyclic compounds. The focus is on the practical synthesis of pyridinium (B92312) salts, with theoretical applications for the synthesis of other important heterocycles like pyrimidines and quinolines.

Synthesis of Bioactive Pyridinium Salts

This compound is an effective reagent for the synthesis of pyridinium salts from primary amines. This method presents several advantages over the traditional Zincke salt method, including higher electrophilicity, faster reaction times, and the prevention of common side reactions.[1] The reaction can be performed under both conventional heating and microwave irradiation, with the latter often providing quantitative conversions in shorter timeframes.[1]

General Reaction Scheme

The synthesis involves the condensation of a primary amine with this compound in an acidic medium to form the corresponding pyridinium salt.

Caption: General synthesis of pyridinium salts from this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyridinium Salts [1]

This protocol describes the general procedure for the microwave-assisted synthesis of pyridinium salts from primary amines and a potassium salt of this compound.

-

Preparation of Reagents:

-

Prepare a stock solution of 2.5 N HCl in either deionized water or a tert-butanol/water (1:1) mixture.

-

A scalable synthesis of the potassium salt of this compound can be achieved from commercially available dianil salt with a 91% yield.[1]

-

-

Reaction Setup:

-

In a 10 mL microwave vial equipped with a magnetic stir bar, add the potassium salt of this compound (0.75–1.00 mmol, 1.5–2.0 equivalents).

-